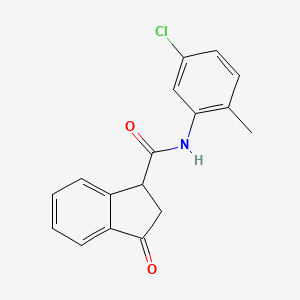

N-(5-chloro-2-methylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Description

N-(5-chloro-2-methylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a carboxamide derivative featuring a 3-oxo-indene backbone substituted with a 5-chloro-2-methylphenyl group. This compound has garnered attention due to its role as a fragment inhibitor of the SARS-CoV-2 main protease (Mpro), as evidenced by its co-crystallization with the enzyme (PDB ID: 7P51) .

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-3-oxo-1,2-dihydroindene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c1-10-6-7-11(18)8-15(10)19-17(21)14-9-16(20)13-5-3-2-4-12(13)14/h2-8,14H,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUFSLBNOOBGTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)C3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves the following steps:

Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Amidation Reaction: The indene derivative is then reacted with 5-chloro-2-methylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Scaling up the Friedel-Crafts acylation: under controlled temperature and pressure conditions.

Efficient purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the indene structure, potentially converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Oxidized indene derivatives.

Reduction: Alcohol derivatives of the indene moiety.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide exerts its effects involves interactions with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation or cell proliferation, depending on its specific application.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular features, and biological activities:

Key Structural Differences and Implications

- Backbone Rigidity: The 3-oxo-indene core in the target compound imposes conformational constraints absent in flexible analogs like N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. This rigidity may optimize binding to enzymatic pockets .

- Halogen Substituents : Compounds with multiple chloro groups (e.g., ) exhibit increased lipophilicity, which may enhance membrane permeability but risk off-target toxicity .

Metabolic and Toxicological Profiles

- Hepatotoxicity Risk: Enol-carboxamide derivatives like sudoxicam exhibit covalent binding to hepatic proteins, a concern for structurally similar compounds .

Biological Activity

N-(5-chloro-2-methylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes an indene core and a carboxamide functionality. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure

The molecular formula of this compound is . The presence of the chloro and methyl groups on the phenyl ring, along with the carbonyl and carboxamide groups, contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial growth and proliferation.

Modulation of Signaling Pathways : It has the potential to modulate pathways associated with apoptosis (programmed cell death) and inflammation, thereby influencing cell survival and immune responses.

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

Biological Activity Data

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in both Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Activity : In vitro assays demonstrated that this compound could induce apoptosis in human cancer cell lines. The mechanism involved activation of caspase pathways, leading to programmed cell death.

- Enzyme Inhibition Analysis : The compound was tested for its ability to inhibit DNA gyrase activity. Results showed a dose-dependent inhibition, highlighting its potential as a therapeutic agent against bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.